1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
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Overview
Description
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound with a unique structure that includes a chlorine atom and two ketone groups. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable structure. The presence of the chlorine atom and the ketone groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or sodium methoxide in solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 1-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione or other substituted derivatives.
Reduction: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol.
Oxidation: Formation of 1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Scientific Research Applications
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with various molecular targets. The chlorine atom and ketone groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure allows for specific interactions with biological molecules, making it a useful scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure but without the chlorine atom and with only one ketone group.
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, an alcohol derivative of the bicyclo[2.2.1]heptane structure.
Isoborneol: Another alcohol derivative with a similar structure to borneol.
Uniqueness
1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both a chlorine atom and two ketone groups. This combination of functional groups provides distinct reactivity and potential applications compared to its analogs like camphor and borneol. The chlorine atom introduces additional reactivity, allowing for further functionalization and derivatization.
Properties
CAS No. |
66318-54-5 |
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Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H13ClO2/c1-8(2)9(3)4-5-10(8,11)7(13)6(9)12/h4-5H2,1-3H3 |
InChI Key |
NQAWZLBAXLQJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)Cl)C)C |
Origin of Product |
United States |
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